3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-15(13-6-4-3-5-7-13)17(22)19-10-8-14(9-11-19)20-16(21)12-24-18(20)23/h3-7,14-15H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDSJVNPMIAWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and reagents such as carbonyldiimidazole (CDI) for coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl groups .
Scientific Research Applications
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and thiazolidine rings may play a crucial role in binding to these targets, while the phenylbutanoyl group could influence the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The TZD scaffold allows extensive derivatization at the 3- and 5-positions, which directly influences biological activity. Below is a comparative analysis of key structural motifs and their pharmacological implications:
Table 1: Structural and Functional Comparison of TZD Derivatives
Functional Differences and Similarities
- Antidiabetic Activity: Compounds like ad21 and ad22 () exhibit rosiglitazone-like efficacy in streptozotocin-induced diabetic rats, attributed to their benzylidene substituents enhancing PPARγ agonism . The target compound’s phenylbutanoyl-piperidine chain may similarly modulate PPARγ or GPR40 targets due to pharmacophore alignment .
- Antimicrobial Activity : Compound 96 () shows potent antitubercular activity (IC50 values comparable to pyrazinamide), likely due to the 4-methoxybenzylidene group enhancing lipophilicity and membrane penetration . In contrast, 3-(3-hydroxyphenyl)-TZD () may prioritize antioxidant activity via radical scavenging .
- Structural Stability : Bond lengths in chromone- and chroman-dione analogs () confirm the TZD core’s conformational rigidity, critical for maintaining bioactivity .
Biological Activity
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidinedione class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Thiazolidinediones primarily function as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. This activation leads to enhanced insulin sensitivity and improved glucose metabolism. The compound may also exhibit anti-inflammatory and antimicrobial properties, similar to other thiazolidinediones.
Insulin Sensitization
Research indicates that thiazolidinediones improve insulin action and reduce hyperinsulinemia, making them valuable in managing type II diabetes . They achieve this by modulating gene expression related to glucose and lipid metabolism.
Anti-inflammatory Activity
A study on 1,3-thiazolidin-4-ones demonstrated their potential as dual anti-inflammatory and antimicrobial agents. The compounds showed significant inhibition of COX-1 and LOX pathways in carrageenan-induced edema models, suggesting that derivatives like this compound may possess similar effects .
Antimicrobial Efficacy
The antimicrobial activity of thiazolidinediones has been documented against various bacterial strains. Compounds in this class have shown superior efficacy compared to standard antibiotics like ampicillin and streptomycin . This suggests potential applications in treating infections alongside metabolic disorders.
Case Studies
- Diabetes Management : A clinical study involving thiazolidinediones highlighted their effectiveness in reducing HbA1c levels in patients with type II diabetes. The study reported a significant reduction in fasting plasma glucose and improved lipid profiles among participants .
- Inflammatory Disorders : In animal models, thiazolidinediones have been shown to reduce inflammation markers significantly. One study reported a decrease in cytokines such as TNF-alpha and IL-6 following treatment with similar compounds .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione, and how can reaction yields be optimized?
- Answer : Synthesis typically involves multi-step reactions, including piperidine functionalization, acylation, and cyclization. For example, piperidin-4-yl intermediates can be acylated using 2-phenylbutanoyl chloride under inert conditions (e.g., dry dichloromethane, nitrogen atmosphere) . Yield optimization requires controlling stoichiometry, reaction time (e.g., 12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitoring by TLC or HPLC ensures intermediate purity. For cyclization to the thiazolidine-2,4-dione moiety, use thiourea derivatives under basic conditions (e.g., NaOH/EtOH) .
Table 1: Example Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | 2-Phenylbutanoyl chloride, DCM, RT, 12h | 65–75 | ≥95% |
| Cyclization | Thiourea, NaOH/EtOH, reflux, 6h | 50–60 | ≥90% |
Q. How can structural confirmation of this compound be achieved using spectroscopic and computational methods?
- Answer : Combine NMR (1H/13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example:
- NMR : The piperidine proton signals appear at δ 2.5–3.5 ppm (multiplet), while the thiazolidine-2,4-dione carbonyl resonates near δ 170–175 ppm in 13C NMR .
- HRMS : Confirm molecular formula (e.g., C₁₈H₂₀N₂O₃S) with <2 ppm error.
- Computational : Compare experimental IR/Raman spectra with density functional theory (DFT) calculations .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for thiazolidine-2,4-dione derivatives?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Design dose-response studies (1 nM–100 µM) across multiple models (e.g., HEK293, HepG2) to assess IC₅₀ consistency. For example, rhodanine derivatives show variable antimicrobial activity due to membrane permeability differences; use logP calculations and molecular dynamics simulations to correlate hydrophobicity with efficacy .
Q. How can computational tools like quantum mechanics/molecular mechanics (QM/MM) improve the design of piperidine-thiazolidinedione hybrids for target specificity?
- Answer : Use QM/MM to model ligand-receptor interactions (e.g., PPAR-γ binding). Optimize the 2-phenylbutanoyl group’s torsion angles to enhance hydrophobic contacts, and calculate binding free energies (ΔG) using MM/PBSA. Validate with in vitro assays (e.g., SPR for binding kinetics) .
Table 2: Computational Parameters for Target Binding
| Parameter | Value |
|---|---|
| QM Method | B3LYP/6-31G* |
| MM Force Field | CHARMM36 |
| Solvation Model | PBSA |
Q. What experimental and analytical methods characterize polymorphic forms of this compound, and how do they impact pharmacokinetics?
- Answer : Polymorphs are identified via X-ray powder diffraction (XRPD), DSC (melting point differences), and solid-state NMR. For instance, Form I (mp 180–182°C) may exhibit higher solubility than Form II (mp 190–192°C). Conduct dissolution testing in simulated gastric fluid (pH 1.2) and correlate with bioavailability studies in rodent models .
Methodological Considerations
Q. What safety protocols are critical when handling intermediates like 2-phenylbutanoyl chloride during synthesis?
- Answer : Use corrosion-resistant gloves (EN 374 standard), fume hoods, and flame-retardant lab coats. Quench excess acyl chloride with ice-cold sodium bicarbonate, and store intermediates under nitrogen at –20°C .
Q. How can researchers validate the absence of toxic byproducts (e.g., genotoxic impurities) in final batches?
- Answer : Employ LC-MS/MS with MRM (multiple reaction monitoring) for trace analysis (<0.1% threshold). Use Ames test or comet assay for genotoxicity screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
